

Application Notes and Protocols for In Vivo Administration of RS102895

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Compound of Interest

Compound Name: RS102895

Cat. No.: B1250010

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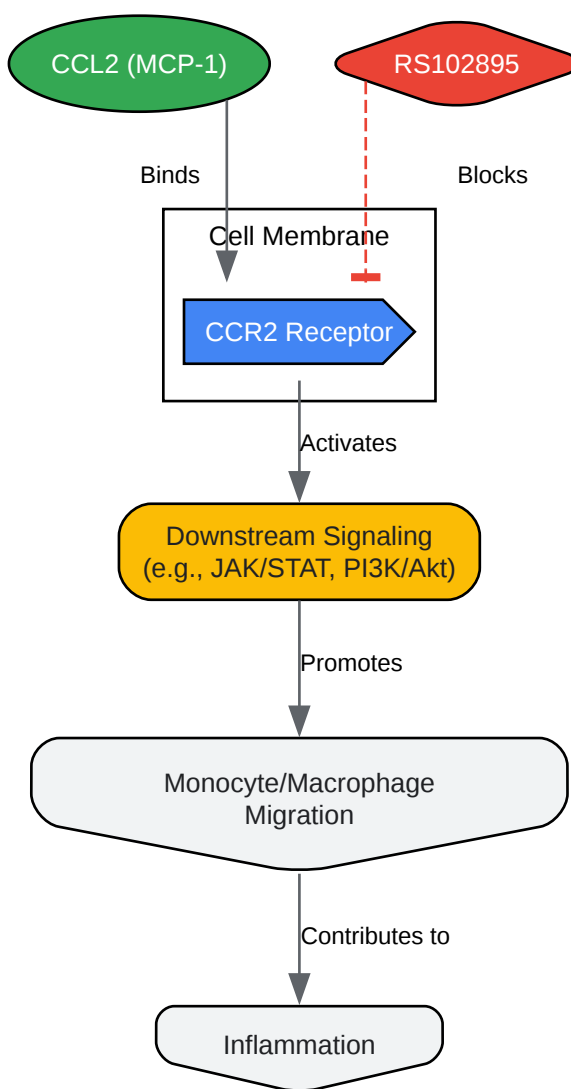
For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[2][3] Consequently, **RS102895** has emerged as a valuable tool for investigating the role of this pathway in a variety of inflammatory and autoimmune diseases. These application notes provide a comprehensive overview of the in vivo administration of **RS102895**, including detailed protocols, quantitative data, and visualizations to guide researchers in their preclinical studies.

Mechanism of Action

RS102895 competitively binds to CCR2, preventing the interaction between the receptor and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage migration, thereby reducing the inflammatory response.



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Figure 1: Mechanism of action of **RS102895**.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for **RS102895** based on available preclinical data.

Table 1: Pharmacokinetic Parameters of **RS102895** in Mice

Parameter	Value	Administration Route	Species	Reference
Half-life ($t_{1/2}$)	~1 hour	Intraperitoneal (i.p.)	Mouse	[2][3]
Effective Plasma Conc.	>20 ng/mL	Intraperitoneal (i.p.)	Mouse	

Table 2: In Vitro Potency of **RS102895**

Target	IC50	Assay Type	Reference
CCR2	360 nM	Radioligand Binding	
α 1a adrenergic receptor	130 nM	Radioligand Binding	
α 1d adrenergic receptor	320 nM	Radioligand Binding	
5-HT1a receptor (rat brain)	470 nM	Radioligand Binding	

Table 3: In Vivo Administration Routes and Dosages

Indication	Species	Administration Route	Dosage	Dosing Regimen	Reference
Vaccine Adjuvant	Mouse	Intraperitoneal (i.p.)	5 mg/kg	Every 6 hours	
Diabetic Nephropathy	Mouse	Oral (in chow)	2 mg/kg/day	Daily for 9 weeks	
Bone Cancer Pain	Rat	Intrathecal	3 g/L	Not specified	
Hypertension	Rat	Intraperitoneal (i.p.)	5 mg/kg	Daily	

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration in a Mouse Vaccination Model

This protocol is adapted from a study investigating the use of **RS102895** to enhance vaccine immunity.

1. Materials:

- **RS102895**
- Dimethyl sulfoxide (DMSO)
- Sterile distilled water or saline
- Vaccine and adjuvant
- Syringes and needles (e.g., 27-gauge)

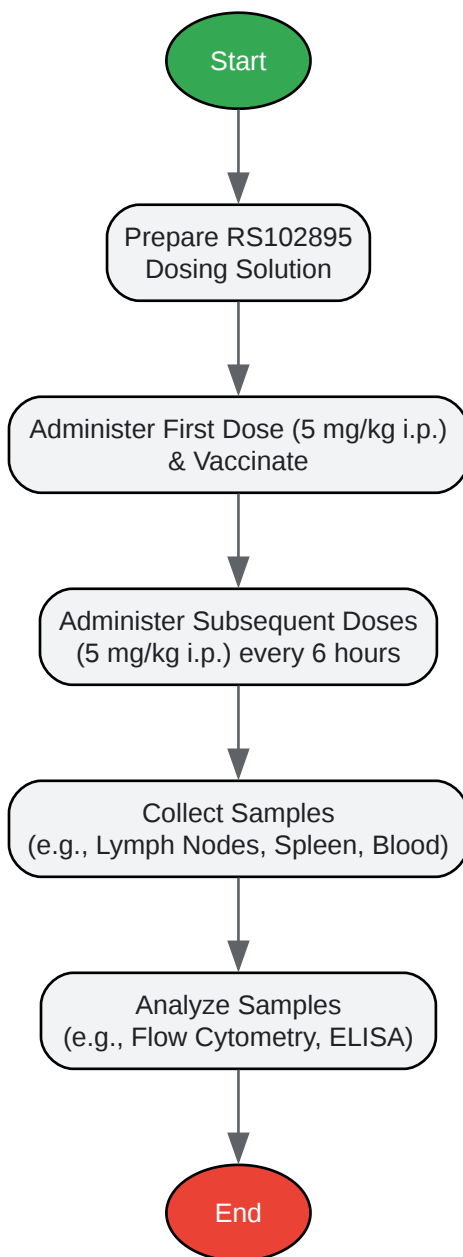
2. Preparation of Dosing Solution:

- Prepare a stock solution of **RS102895** in DMSO (e.g., 10 mg/mL).
- For a 5 mg/kg dose in a 25g mouse, the required dose is 0.125 mg.
- Dilute the stock solution in sterile distilled water or saline to the final desired concentration for injection. The final injection volume is typically 100-200 μ L. Ensure the final DMSO concentration is low (e.g., <10%) to avoid toxicity.

3. Dosing Regimen:

- Due to the short half-life of **RS102895**, a multi-dose regimen is recommended.
- Administer the first 5 mg/kg i.p. injection immediately prior to vaccination.
- Subsequent i.p. injections of 5 mg/kg should be administered every 6 hours for the duration of the study period (e.g., 4-5 total injections).

4. Experimental Workflow:



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Figure 2: Workflow for i.p. administration of **RS102895**.

Protocol 2: Oral Administration in a Diabetic Nephropathy Mouse Model

This protocol is based on a study evaluating the effect of **RS102895** on diabetic nephropathy in db/db mice.

1. Materials:

- **RS102895**
- Standard rodent chow
- Appropriate equipment for mixing the compound into the chow

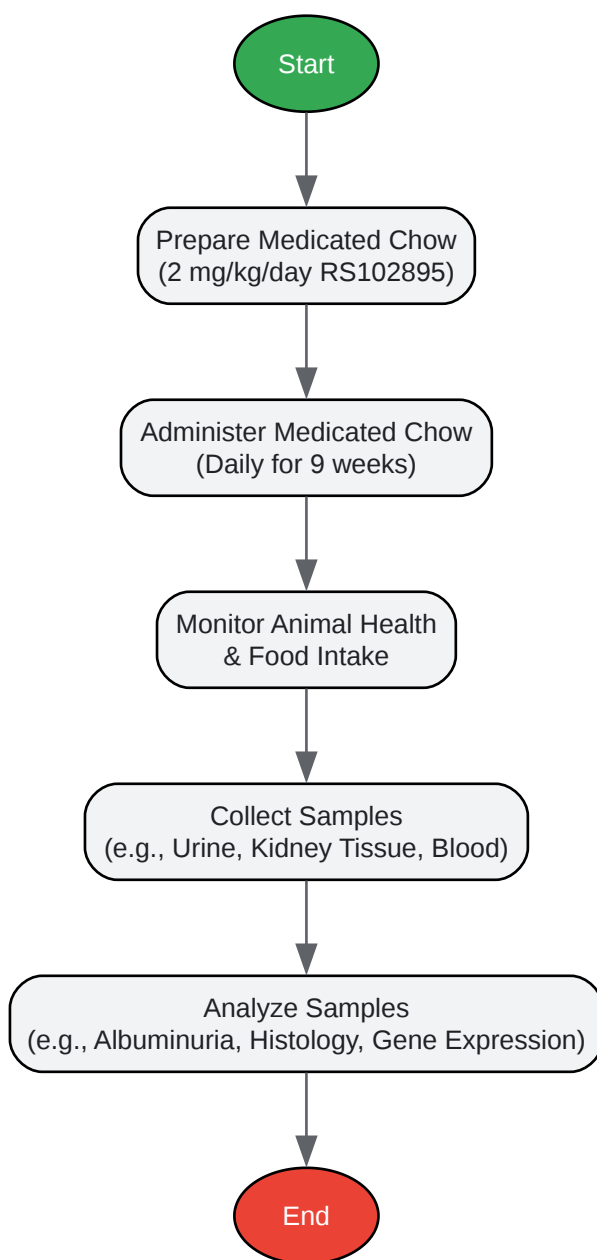
2. Preparation of Medicated Chow:

- Calculate the total amount of **RS102895** needed for the study duration based on the number of animals and the target dose of 2 mg/kg/day.
- Thoroughly mix the calculated amount of **RS102895** with the powdered or pelleted rodent chow to ensure a homogenous distribution.

3. Dosing Regimen:

- Provide the medicated chow to the mice as their sole food source.
- The treatment duration can be several weeks (e.g., 9 weeks).
- Monitor food intake to ensure consistent dosing.

4. Experimental Workflow:



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Figure 3: Workflow for oral administration of **RS102895**.

Protocol 3: Generic Intraperitoneal (i.p.) Formulation and Administration

This protocol provides a general guideline for preparing and administering **RS102895** via intraperitoneal injection.

1. Materials:

- **RS102895**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Syringes and needles (e.g., 27-gauge)

2. Preparation of Vehicle and Dosing Solution:

- A common vehicle for i.p. injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- To prepare 1 mL of dosing solution:
 - Prepare a stock solution of **RS102895** in DMSO (e.g., 25 mg/mL).
 - In a sterile tube, add 400 µL of PEG300.
 - Add 100 µL of the **RS102895** DMSO stock solution and mix thoroughly.
 - Add 50 µL of Tween-80 and mix until the solution is clear.
 - Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.

3. Administration:

- Gently restrain the animal.
- Lift the animal's hindquarters to allow the abdominal organs to move cranially.

- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Inject the dosing solution into the peritoneal cavity.

Concluding Remarks

RS102895 is a valuable research tool for investigating the role of the CCL2/CCR2 axis in various disease models. The choice of administration route, dosage, and regimen should be carefully considered based on the specific experimental goals and the pharmacokinetic properties of the compound. The protocols and data presented in these application notes are intended to serve as a guide for researchers to design and execute robust and reproducible in vivo studies with **RS102895**. It is recommended to perform pilot studies to determine the optimal dosing and to monitor for any potential adverse effects in the chosen animal model.

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